molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No. B057821
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves various chemical reactions, including alkaline rearrangement and direct cyanation processes. For example, the alkaline hydrolysis and subsequent rearrangement under specific conditions can lead to the formation of phenylmethylenedihydroisoindolinones from benzofuran derivatives (Guillaumel et al., 1990). Moreover, the Rhodium(III)-catalyzed cyanation of aromatic C-H bonds, utilizing N-nitroso as a directing group, presents a method for synthesizing 2-(alkylamino)benzonitriles, demonstrating the versatility of related compounds in synthesis strategies (Dong et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insights into the geometric configuration and electronic structure of these molecules. For instance, the structure and properties of azo-benzoic acids and their precursors have been confirmed using NMR, UV–VIS, and IR spectroscopy, along with theoretical calculations (Baul et al., 2009).

Chemical Reactions and Properties

Compounds similar to 2-[4-(Hydroxymethyl)phenyl]benzonitrile exhibit a range of chemical reactivities, such as rearrangements and cyanation reactions. These reactions are influenced by the compound's molecular structure, including the presence of functional groups that dictate its reactivity patterns. The benzofuran skeleton rearrangement and the direct cyanation of aromatic C-H bonds represent key reactions that highlight the chemical versatility and reactivity of these compounds (Guillaumel et al., 1990; Dong et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the synthesis and characterization of luminescent benzonitriles reveal their potential as mesogens, exhibiting liquid crystalline behavior and emitting properties, which are important for applications in display technologies (Ahipa et al., 2014).

Scientific Research Applications

Synthesis and Cycloaddition Reactions

The compound 2-[4-(Hydroxymethyl)phenyl]benzonitrile plays a significant role in the synthesis of various chemical structures. Kanemasa, Nishiuchi, and Wada (1992) demonstrated its role in the regiocontrol of nitrile oxide cycloadditions, leading to the production of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline. This process is noted for its high regioselectivity and potential applications in synthesizing substituted allyl alcohols (Kanemasa, Nishiuchi, & Wada, 1992).

Anticancer Research

A family of compounds involving 4-hydroxymethylbenzonitrile, among others, was synthesized by Pilon et al. (2020). These compounds showed strong activity against colorectal and triple negative breast cancer cells, indicating the potential of 4-hydroxymethylbenzonitrile derivatives in cancer research (Pilon et al., 2020).

Chemical and Physical Properties Analysis

Tiwari, Dwivedi, and Sharma (2020) investigated the physico-chemical properties and spectral analysis of 4-n-ethoxy-4'-cyanobiphenyl, which includes benzonitrile as a constituent. This study provides insights into the electronic structure and properties of compounds containing benzonitrile (Tiwari, Dwivedi, & Sharma, 2020).

Development of Androgen Receptor Antagonists

Li et al. (2008) discussed the development of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile as a novel, nonsteroidal androgen receptor antagonist. This compound, devoid of phototoxicity, shows potential for dermatological applications, highlighting the versatility of benzonitrile derivatives in pharmaceutical development (Li et al., 2008).

Antitumor Activity and DNA Binding

Bera et al. (2021) synthesized a cobalt(II) complex with benzonitrile derivatives that exhibited significant antitumor activity against U937 cancer cells. This research underscores the relevance of benzonitrile derivatives in developing new antitumor agents and understanding their interaction with DNA (Bera et al., 2021).

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362718
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)phenyl]benzonitrile

CAS RN

154709-19-0
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 750 ml flask is charged with 54.4 g (0.2 mol) of 4′-bromomethyl-biphenyl-2-carbonitrile and 250 ml of toluene. To this suspension is added a solution of 30 g (0.3 mol) of potassium acetate in 15 ml of water. The heterogeneous mixture is heated up to an internal temperature of 90° C. to become a clear biphasic solution. After 12 hours at an internal temperature of 90° C. the conversion to the OAc derivative is complete. The biphasic mixture is cooled down to internal temperature of about 50° C. followed by addition of 150 ml NaOH (2N). The mixture is heated up to an internal temperature of ca. 70° C. (extern. temp. 80° C.). After 5 hours at this temperature the PTC saponification is complete (100% conversion, HPLC). Additional 150 ml toluene is added and the warm reaction solution (ca. 50° C.) is washed three times with 50 ml of hot water until the pH is around 7. The toluene phase is evaporated under reduced pressure and the resulting crystalline residue is dried at 50° C. over 24 hours in vacuum to give the white crystalline product with 98% purity (HPLC) and a water content of 0.23%.
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54.4 g
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Synthesis routes and methods II

Procedure details

According to U.S. Pat. No. 5,399,578, the process for the preparation of Valsartan (I) involves the reaction of 4′-bromomethyl-2-cyanobiphenyl (II) with sodium acetate and glacial acetic acid to produce 2′-cyano-4-hydroxymethylbiphenyl (III), which is reacted with oxalyl chloride in dichloromethane and dimethyl sulfoxide to produce 2′-cyano-4-formylbiphenyl (IV), which is further reacted with (L)-valine methyl ester hydrochloride (V) and sodium cyanoborohydride to produce N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (VI), followed by treatment with valeryl chloride to produce N-valeryl-N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (VII), which is treated with tri-n-butyltin azide followed by flash chromatography to produce Valsartan of formula (I).
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Synthesis routes and methods III

Procedure details

250 g of 4-bromomethyl-2'-cyano-biphenyl, 150 g of sodium acetate and 2.5 1 of glacial acetic acid are heated to reflux overnight. The mixture is then concentrated in a high vacuum, and the residue is taken up in ethyl acetate. This ethyl acetate mixture is extracted in succession with water, sodium hydrogencarbonate solution and brine and then evaporated on a rotary evaporator. The crude product is dissolved in 3.1 l of ethanol, the solution is treated with 430 ml of 2N NaOH, the mixture is stirred overnight at room temperature and then concentrated, and the residue is taken up in ethyl acetate. The mixture is washed in succession with water and sodium carbonate solution and concentrated. The residue is suspended in hexane, the suspension is filtered with suction, and the filter cake is washed and dried at 60° in a high vacuum for 20 hours. 2'-Cyano-4-hydroxymethyl-biphenyl is thus obtained in the form of a white powder [1H-NMR (DMSO-d6): 4.58 ppm (d, 2H); 5.3 ppm (t, 1H); 7.6 to 8.0 ppm (m, 8H)].
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250 g
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150 g
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Synthesis routes and methods IV

Procedure details

250 g of 4-bromomethyl-2'-cyanobiphenyl (EP 253,310), 150 g of sodium acetate and 2.5 litres of glacial acetic acid are heated to reflux overnight and the mixture is then concentrated in a high vacuum. The residue is taken up in ethyl acetate, extracted with water, sodium bicarbonate and brine and the solvent is evaporated on a rotary evaporator. The crude product is dissolved in 3.1 litres of ethanol, treated with 430 ml of 2N NaOH and stirred overnight at room temperature. The reaction mixture is concentrated, taken up in ethyl acetate, washed with water and sodium carbonate and concentrated. The residue is suspended in hexane, filtered off with suction, washed and dried at 60° in a high vacuum for 20 hours. 4-Hydroxymethyl-2'-cyanobiphenyl is obtained as a white powder. 1H-NMR (DMSO): 4.58 ppm (d, 2 H), 5.3 ppm (t, 1 H), 7.6-8 ppm (aromatics, 8 H).
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250 g
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150 g
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2.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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